Methyl 2-amino-5-(4-bromophenyl)thiazole-4-carboxylate
Overview
Description
“Methyl 2-amino-5-(4-bromophenyl)thiazole-4-carboxylate” is a chemical compound with the molecular formula C11H9BrN2O2S . It is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a yield of 60% was achieved with a melting point of 200–202 °C . The compound was characterized by FTIR and NMR (1H and 13C) .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9BrN2O2S/c1-16-10(15)8-9(17-11(13)14-8)6-2-4-7(12)5-3-6/h2-5H,1H3,(H2,13,14) . This code provides a standard way to encode the compound’s molecular structure .Physical And Chemical Properties Analysis
This compound has a boiling point of 484.7±35.0C at 760 mmHg . It is a solid at room temperature .Scientific Research Applications
1. Role in Liver Protection
Methyl 2-amino-5-(4-bromophenyl)thiazole-4-carboxylate, as part of the thiazole family, has been studied for its protective effects against liver toxicity. Specifically, 2-alkyl- and 2-aryl-substituted thiazolidine-4(R)-carboxylic acids, a class similar to the compound , were evaluated for their ability to protect against acetaminophen-induced liver toxicity in mice (Nagasawa et al., 1984). These compounds, including variants such as 2(RS)-Methyl-thiazolidine-4(R)-carboxylic acid, demonstrated a protective effect, suggesting the potential of thiazole derivatives in mitigating liver damage.
2. Antioxidant and Anti-inflammatory Properties
Thiazole derivatives have shown promise in treating various conditions due to their antioxidant and anti-inflammatory properties. For example, 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid, a compound structurally related to methyl 2-amino-5-(4-bromophenyl)thiazole-4-carboxylate, exhibited potential as an antidiabetic agent by raising insulin sensitivity and ameliorating oxidative enzymes and inflammatory cytokines in streptozotocin-induced diabetic rats (Paudel et al., 2017). This suggests the therapeutic potential of thiazole derivatives in conditions characterized by oxidative stress and inflammation.
3. Orexin Receptor Antagonism
Compounds within the thiazole family, including those structurally related to methyl 2-amino-5-(4-bromophenyl)thiazole-4-carboxylate, have been investigated for their role as orexin receptor antagonists. These compounds, such as SB-649868, have shown potential in the treatment of disorders like insomnia due to their ability to antagonize orexin receptors (Renzulli et al., 2011). This highlights the diverse therapeutic applications of thiazole derivatives in neural and sleep-related disorders.
4. Modulation of Lymphocyte Subsets and Immune Response
The immunomodulatory properties of thiazole derivatives have been demonstrated in studies where compounds such as 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide, sharing a similar core structure with methyl 2-amino-5-(4-bromophenyl)thiazole-4-carboxylate, influenced lymphocyte subsets and enhanced the humoral immune response in SRBC-immunized mice (Drynda et al., 2015). This indicates the potential of thiazole derivatives in modulating immune functions, possibly offering therapeutic options for autoimmune diseases and vaccine enhancement.
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 2-amino-5-(4-bromophenyl)thiazole-4-carboxylate is a thiazole derivative . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Pathways
Thiazole derivatives are known to interact with a wide range of therapeutic targets, including antimicrobial, anticancer, anti-inflammatory, and anti-hiv targets .
Result of Action
Thiazole derivatives are known to have a range of effects due to their interaction with various biological targets .
properties
IUPAC Name |
methyl 2-amino-5-(4-bromophenyl)-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2S/c1-16-10(15)8-9(17-11(13)14-8)6-2-4-7(12)5-3-6/h2-5H,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJRSGFNTBHACP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)N)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674763 | |
Record name | Methyl 2-amino-5-(4-bromophenyl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-5-(4-bromophenyl)thiazole-4-carboxylate | |
CAS RN |
1072944-52-5 | |
Record name | Methyl 2-amino-5-(4-bromophenyl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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